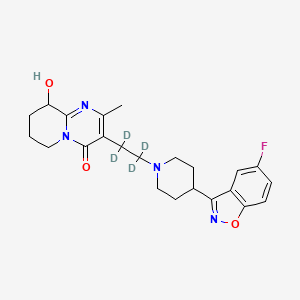

D,L-Cystathionine-d4 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D,L-Cystathionine-d4 (Major) is a compound with the molecular formula C7H10D4N2O4S and a molecular weight of 226.29 . It is an intermediate in the biosynthesis of cysteine, composed of homocysteine and serine . It has four potential isomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine . It is intended for use as an internal standard for the quantification of cystathionine by GC- or LC-MS .

Synthesis Analysis

The most rational strategy for the synthesis of high-purity L-cystathionine involves the preparation of L-cystathionine with protecting groups via the thioalkylation of easily obtainable thiol and halide compounds, followed by purification and single-step deprotection under mild conditions . A practical and simple method for the preparation of L-cystathionine was examined, which involves thioalkylation of N - tert -butoxycarbonyl-L-cysteine tert -butyl ester, derived from L-cystine, with (2 S )-2- ( tert -butoxycarbonyl)amino-4-iodobutanoic acid tert -butyl ester, derived from L-aspartic acid, to obtain L-cystathionine with protecting groups, followed by single-step deprotection under mild conditions .Molecular Structure Analysis

The molecular structure of D,L-Cystathionine-d4 (Major) is represented by the formula C7H10D4N2O4S .Chemical Reactions Analysis

Cystathionine-β-synthase (CBS), the first (and rate-limiting) enzyme in the transsulfuration pathway, is an important mammalian enzyme in health and disease. Its biochemical functions under physiological conditions include the metabolism of homocysteine (a cytotoxic molecule and cardiovascular risk factor) and the generation of hydrogen sulfide (H 2 S), a gaseous biological mediator with multiple regulatory roles in the vascular, nervous, and immune system .Physical and Chemical Properties Analysis

D,L-Cystathionine-d4 (Major) is a solid substance. It has a melting point of >230°C (dec.) . It is slightly soluble in aqueous acid and water .Scientific Research Applications

Synthesis and Metabolic Role

- Synthesis and Isomers: The synthesis of cystathionine isomers, including D,L-Cystathionine-d4, plays a role in sulfur metabolism, particularly in the conversion of methionine to cystine (Anslow, Simmonds, & Du Vigneaud, 1946).

- Formation from Methionine: The synthesis of D,L-Cystathionine-d4 from methionine is a key step in producing stereoisomers of cystathionine, highlighting its importance in amino acid biochemistry (Shiraiwa et al., 2002).

Role in Enzyme Activity

- Cystathionine Beta-Synthase: D,L-Cystathionine-d4 is involved in the enzymatic activity of human cystathionine beta-synthase, a critical enzyme in homocysteine metabolism (Evande, Blom, Boers, & Banerjee, 2002).

Clinical and Biochemical Analysis

- Clinical Analysis Standard: L-Cystathionine, closely related to D,L-Cystathionine-d4, is used as a reference material for amino acid analysis in clinical diagnostics, underscoring its significance in biochemical assays (Amino & Suzuki, 2017).

Enzymatic Reactions and Pathways

- Role in Transsulfuration Pathway: D,L-Cystathionine-d4 is crucial in the transsulfuration pathway, specifically in the reactions catalyzed by cystathionine beta-synthase and beta-lyase, key enzymes in sulfur amino acid metabolism (Aitken & Kirsch, 2003).

Modulation of Metabolic Disorders

- Methyl Donor Supplementation Effects: In a study involving mice with cystathionine-beta-synthase deficiency, the supplementation of methyl donors like betaine significantly affected homocysteine metabolism, illustrating the potential therapeutic applications of D,L-Cystathionine-d4 derivatives (Schwahn et al., 2004).

Mechanism of Action

Target of Action

D,L-Cystathionine-d4 is a deuterium-labeled compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process . The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

D,L-Cystathionine-d4 is an intermediate in the biosynthesis of cysteine, composed of homocysteine and serine . It’s involved in the transsulfuration pathway, which is crucial for the synthesis of the amino acid cysteine . The downstream effects of this pathway include the production of glutathione, a critical antioxidant in the body.

Pharmacokinetics

The presence of deuterium atoms can potentially affect these properties . Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As an intermediate in the biosynthesis of cysteine, it plays a role in the production of glutathione, a critical antioxidant in the body .

Biochemical Analysis

Biochemical Properties

It is known that deuterium-labeled compounds are often used as tracers for quantitation during drug development processes .

Cellular Effects

Deuterium-labeled compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Molecular Mechanism

As a deuterium-labeled compound, it may be used to track metabolic pathways and reactivity .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for D,L-Cystathionine-d4 (Major) involves the conversion of L-serine into L-cystathionine via a series of reactions, followed by the introduction of deuterium atoms to obtain the final product.", "Starting Materials": ["L-serine", "L-homocysteine", "S-ethyl-L-cysteine", "S-ethyl-L-cysteine-d4"], "Reaction": ["Step 1: L-serine is converted into L-homocysteine through a series of reactions involving enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase.", "Step 2: L-homocysteine reacts with S-ethyl-L-cysteine to form L-cystathionine.", "Step 3: L-cystathionine is then treated with deuterated ethyl iodide to introduce deuterium atoms into the molecule, yielding D,L-Cystathionine-d4 (Major)."] } | |

CAS No. |

146764-57-0 |

Molecular Formula |

C7H14N2O4S |

Molecular Weight |

226.283 |

IUPAC Name |

2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |

InChI Key |

ILRYLPWNYFXEMH-LNLMKGTHSA-N |

SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N |

Synonyms |

S-(2-Amino-2-carboxyethyl)homocysteine-d4; DL-Allocystathionine-d4; NSC 118379-d4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)